molecular formula C20H38O4 B1582382 Bis(2-ethylhexyl) succinate CAS No. 2915-57-3

Bis(2-ethylhexyl) succinate

Cat. No.: B1582382
CAS No.: 2915-57-3
M. Wt: 342.5 g/mol
InChI Key: WMNULTDOANGXRT-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) succinate is an organic compound with the molecular formula C20H38O4. It is a diester derived from succinic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) succinate is synthesized through the esterification of succinic acid with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidized products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to succinic acid and 2-ethylhexanol.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

**Common Reagents and

Properties

IUPAC Name

bis(2-ethylhexyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNULTDOANGXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863057
Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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CAS No.

2915-57-3
Record name Di-2-ethylhexyl succinate
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Record name Butanedioic acid, bis(2-ethylhexyl) ester y
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Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) succinate
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Record name DIETHYLHEXYL SUCCINATE
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Synthesis routes and methods

Procedure details

A four-necked flask (equipped with a stirrer, a thermometer, a Dean-Stark apparatus, and a nitrogen gas inlet tube) was charged with 2515 g (19.3 mol) of 2-ethylhexanol (manufactured by KANTO CHEMICAL CO., LTD.), 877 g (7.43 mol) of succinic acid (manufactured by Wako Pure Chemical Industries, Ltd.), and 14.1 g (0.0742 mol) of paratoluenesulfonic acid monohydrate (manufactured by Wako Pure Chemical Industries, Ltd.), and the contents were allowed to react from a state of a pressure of 16 kPa and 80° C. to a state of a pressure of 12 kPa and 90° C. over 7 hours to distill off water. Thereafter, 32 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. A four-neck flask (equipped with a stirrer, a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate, and the residual 2-ethylhexanol was distilled off by allowing the contents to react from a state of a pressure of 0.7 kPa and 95° C. to a state of a pressure 0.5 kPa and 185° C. Thereafter, 16 g of KYOWAAD 500SH was again added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo, to provide bis(2-ethylhexyl) succinate. Next, a four-necked flask (equipped with a stirrer, a thermometer, a dropping funnel, a distillation tube, and a nitrogen gas inlet tube) was charged with 467 g (1.36 mol) of the bis(2-ethylhexyl) succinate obtained, 250 g (2.36 mol) of diethylene glycol, and 2.2 g of a methanol solution containing 28% by weight of sodium methoxide (sodium methoxide: 0.011 mol) as a catalyst, and 2-ethylhexanol formed by the reaction was distilled off by allowing the contents to react at 110° C. while gradually dropping the pressure from 2.7 kPa to 0.9 kPa over 45 minutes. The residue was cooled to 80° C., thereafter 1953 g (5.70 mol) of bis(2-ethylhexyl) succinate and 5.0 g of a methanol solution containing 28% by weight of sodium methoxide (sodium methoxide: 0.026 mol) were again added thereto, and the pressure was gradually dropped while increasing the temperature, from a state of 110° C. and 0.8 kPa to a state of 158° C. and 0.4 kPa over 5.5 hours, to distill off 2-ethylhexanol formed by the reaction. The residue was then cooled to 80° C., and 10.5 g of KYOWAAD 600S (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. The residual bis(2-ethylhexyl) succinate was distilled off from the filtrate by gradually dropping the pressure while increasing the temperature, from a state of 178° C. and 0.3 kPa to a state of 220° C. and 0.1 kPa over 4.5 hours, to provide a yellow liquid (ester compound I) at an ambient temperature. The amount of the catalyst used was 0.53 mol per 100 mol of the dicarboxylic acid ester.
Quantity
2515 g
Type
reactant
Reaction Step One
Quantity
877 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
14.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Bis(2-ethylhexyl) succinate a viable alternative to traditional plasticizers?

A: this compound is explored as a bio-based plasticizer for Poly(vinyl chloride) (PVC) as a potential replacement for petroleum-derived options []. Its compatibility with PVC, even at high concentrations, and rapid absorption rate makes it attractive []. While it demonstrates excellent plasticization efficiency, exceeding that of epoxidized soybean oil, its volatility can impact thermal stability []. Research suggests that combining it with epoxidized soybean oil may offer a balance between plasticization and stability [].

Q2: Beyond its plasticizing capabilities, has this compound been investigated for other applications?

A: Interestingly, this compound, in its sodium sulfonate form (AOT), has been studied for its ability to form reverse micelles in solutions [, ]. This property allows it to encapsulate and stabilize nanoparticles like CdS, ZnS, and Ag2S in aqueous solutions, opening avenues for applications in nanomaterial synthesis and stabilization []. Additionally, this compound serves as a model system to understand the dynamics within cell membranes using advanced spectroscopic techniques [].

Q3: What insights have spectroscopic studies provided into the behavior of this compound?

A: Two-dimensional infrared (2D IR) spectroscopy has been instrumental in understanding the dynamics of this compound within different environments. For instance, by observing the spectral diffusion of a probe molecule (tungsten hexacarbonyl) within this compound, researchers could glean information about the structural changes occurring within the system over time [, ]. This technique has been valuable in studying its behavior in reverse micelles and model cell membranes, providing information on molecular interactions and structural dynamics [, ].

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